molecular formula C21H22ClN3O2 B277406 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide

Cat. No. B277406
M. Wt: 383.9 g/mol
InChI Key: MLYMVZZXCOSPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide is a chemical compound that has gained significant attention in scientific research. The compound is commonly referred to as a selective CB2 receptor agonist, and it has been shown to have potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide involves the activation of the CB2 receptor, which is primarily expressed in immune cells. The activation of the CB2 receptor leads to the modulation of immune cell function, resulting in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide has a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide in lab experiments is its selective CB2 receptor agonist activity. This allows for the specific modulation of immune cell function without affecting other physiological processes. However, one limitation of using the compound is its relatively low potency compared to other CB2 receptor agonists.

Future Directions

There are several future directions for research on 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide. One direction is the development of more potent CB2 receptor agonists with improved therapeutic potential. Another direction is the investigation of the compound's potential in the treatment of other medical conditions, such as cancer and autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of the compound on immune cell function and overall physiological processes.

Synthesis Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide involves the reaction of 4-chlorobenzyl chloride with 1,2,4-oxadiazole-5-amine to form 4-(4-chlorophenyl)-1,2,4-oxadiazole-5-amine. The resulting compound is then reacted with 2-ethyl-6-methylaniline and butyric anhydride to form the final product.

Scientific Research Applications

The selective CB2 receptor agonist activity of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide has been studied in various medical conditions. The compound has been shown to have potential therapeutic applications in the treatment of chronic pain, inflammation, and neurodegenerative diseases.

properties

Product Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide

InChI

InChI=1S/C21H22ClN3O2/c1-3-15-7-4-6-14(2)20(15)23-18(26)8-5-9-19-24-21(25-27-19)16-10-12-17(22)13-11-16/h4,6-7,10-13H,3,5,8-9H2,1-2H3,(H,23,26)

InChI Key

MLYMVZZXCOSPAT-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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